molecular formula C6H13NO3S B13404306 S-(3-Hydroxypropyl)cysteine

S-(3-Hydroxypropyl)cysteine

Cat. No.: B13404306
M. Wt: 179.24 g/mol
InChI Key: KINWYTAUPKOPCQ-UHFFFAOYSA-N
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Description

S-(3-Hydroxypropyl)cysteine is a cysteine derivative of interest in various biochemical research fields. It is frequently studied as a potential metabolite in the pathway of certain sulfur-containing compounds or as a building block for more complex biochemical entities. Researchers value this compound for its reactive thioether and hydroxy functional groups, which make it a versatile intermediate in organic synthesis and bioconjugation techniques. In proteomics and enzymology, it can serve as a tool to investigate protein structure and function. The mechanism of action for this compound is context-dependent but often involves its incorporation into larger molecules or its interaction with enzymatic systems, modulating biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a laboratory setting.

Properties

IUPAC Name

2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINWYTAUPKOPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860108
Record name S-(3-Hydroxypropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Substituted Alkyl Alcohols

One method involves reacting cysteine with a substituted alkyl alcohol in the presence of an alkali. This reaction typically occurs in a solvent like water, methanol, or ethanol at a pH of about 9. The alkali used can be sodium bicarbonate, potassium carbonate, sodium carbonate, potassium hydroxide, or sodium hydroxide. The reaction mixture is then processed to isolate the product.

Reaction Conditions:

  • Reactants: 1 mol of cysteine and 1-1.2 mol of substituted alkyl alcohol.
  • Solvent: Water, water-methanol, or water-ethanol.
  • pH: Approximately 9.
  • Temperature: Room temperature or with heating if required.
  • Time: 4-24 hours.

Michael Addition and Reduction

Another approach involves the Michael addition of cysteine to a suitable ester, followed by selective reduction. For example, S-[3-Hydroxy-1-propylpropyl]-L-cysteine can be synthesized by adding L-cysteine to (2E)-2-hexenoic acid ethyl ester, followed by reduction with sodium trimethoxyborohydride.

Reaction Steps:

  • Michael Addition: L-cysteine reacts with (2E)-2-hexenoic acid ethyl ester.
  • Reduction: The ester function is selectively reduced using sodium trimethoxyborohydride.

Purification and Isolation

After synthesis, the product is purified through various methods, including recrystallization, ion-exchange chromatography, or extraction with organic solvents like ether or ethyl acetate. The pH of the aqueous layer is adjusted to facilitate crystallization.

Purification Methods:

Analysis and Characterization

The synthesized compounds are characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures. The disappearance of the sulfhydryl group can be monitored using Ellman's reagent to verify the formation of the desired product.

Characterization Techniques:

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfoxides, depending on reaction conditions:

Oxidizing AgentProductConditions
Hydrogen peroxide (H₂O₂)Disulfide (R-S-S-R)Mild, room temperature
Potassium permanganate (KMnO₄)Sulfonic acid (R-SO₃H)Acidic, elevated temperature

For example, treatment with H₂O₂ yields cystine derivatives with disulfide bonds, while stronger oxidizers like KMnO₄ produce sulfonic acids.

Acetylation to Mercapturic Acid

S-(3-Hydroxypropyl)cysteine is acetylated at the amino group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). This forms N-acetyl-S-(3-hydroxypropyl)cysteine (3-HPMA), a mercapturic acid excreted in urine as a detoxification metabolite.

Reaction Steps :

  • Base Activation : Deprotonation of the amino group.

  • Acetylation : Nucleophilic attack by the amino group on the acetylating agent.

Substitution Reactions

The hydroxypropyl group participates in nucleophilic substitution reactions with electrophiles:

ElectrophileProductConditions
Methyl iodide (CH₃I)S-(3-Methoxypropyl)cysteineAlkaline, polar aprotic solvent
Benzyl chloride (C₆H₅CH₂Cl)S-(3-Benzyloxypropyl)cysteineHeat, catalytic base

These reactions modify the hydroxypropyl side chain, enabling tailored derivatives for biochemical studies.

Biochemical Conjugation in Detoxification

In vivo, this compound conjugates with electrophilic toxins (e.g., acrolein, cyclophosphamide metabolites) via its thiol group, facilitating excretion . This process involves:

  • Glutathione Conjugation : Initial detoxification via glutathione-S-transferase (GST).

  • Proteolytic Processing : Removal of glutamate and glycine residues.

  • N-Acetylation : Final step producing 3-HPMA, a urinary biomarker .

Pharmacokinetic Data :

  • Excretion Rate : 60–80% of conjugated metabolites excreted within 24 hours .

  • Urinary Concentration : Ranges from 820–5,596 ng/mg creatinine in acrolein-exposed patients .

Reduction in Metabolic Pathways

In hepatic and renal tissues, this compound derivatives undergo reduction via aldo-keto reductases, converting aldehydes to alcohols (e.g., 3-HPMA formation from OPMA) . This step is critical for neutralizing reactive intermediates.

Enzymatic Conditions :

  • Enzyme : Aldo-keto reductase 1C3 (AKR1C3).

  • Cofactor : NADPH.

Stability and Environmental Reactivity

The compound degrades under strong acidic/basic conditions or prolonged UV exposure. Key degradation products include:

  • Cysteine : Via hydrolysis of the hydroxypropyl group.

  • Propylene Glycol : From cleavage of the thioether bond.

Scientific Research Applications

S-(3-Hydroxypropyl)cysteine is a compound with significant applications in scientific research, particularly in the study of acrolein metabolism and as a biomarker for exposure to certain environmental toxins . It is also known as 3-HPMA.

Scientific Research Applications

  • Acrolein Metabolite: this compound is a metabolite of acrolein, a toxic compound found in air pollutants and cigarette smoke . Research has shown that measuring urinary levels of this compound can be an effective way to assess acrolein exposure in humans .
  • Biomarker for Toxin Exposure: 3-HPMA serves as a biomarker for exposure to environmental and industrial chemicals, indicating the body's detoxification processes of compounds like acrolein and 1,3-dibromopropane through glutathione conjugation .
  • Diabetes and Insulin Resistance: Studies suggest a positive association between urinary acrolein metabolites, including this compound, and diabetes, as well as insulin resistance . Higher levels of 3-HPMA are associated with increased HOMA-IR (Homeostatic Model Assessment for Insulin Resistance), HOMA-β (Homeostatic Model Assessment for Beta-cell function), and fasting insulin levels .
  • Pulmonary Function: Research indicates inverse dose-response relationships between acrolein metabolites like this compound and pulmonary function. Increased levels of 3-HPMA are associated with reductions in FVC (Forced Vital Capacity) and FEV1 (Forced Expiratory Volume in one second), suggesting a potential link between acrolein exposure and impaired respiratory function .
  • Synthesis and Production: N-Acetyl-S-(3-hydroxypropyl)cysteine can be synthesized through the reaction of cysteine with 3-chloropropanol in the presence of a base, followed by acetylation. Industrial production methods involve similar synthetic routes optimized for higher yields and purity, with purification steps like recrystallization or chromatography.

Biochemical Analysis

  • Cellular Effects: It is believed that N-Acetyl-S-(3-hydroxypropyl)cysteine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
  • Molecular Mechanism: The compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
  • Metabolic Pathways: N-Acetyl-S-(3-hydroxypropyl)cysteine is involved in certain metabolic pathways.
  • Transport and Distribution: It may interact with certain transporters or binding proteins, influencing its localization or accumulation.
  • Subcellular Localization: Targeting signals or post-translational modifications may direct it to specific compartments or organelles.

Data Table

ApplicationDescriptionReference
Acrolein Exposure BiomarkerUrinary this compound levels indicate exposure to acrolein, a toxic compound in air pollutants and cigarette smoke.
Toxin Exposure Indicator3-HPMA's presence in urine indicates the body's detoxification processes of compounds like acrolein and 1,3-dibromopropane through glutathione conjugation.
Diabetes and Insulin ResistanceHigher levels of 3-HPMA are associated with increased HOMA-IR, HOMA-β, and fasting insulin levels, suggesting a link between acrolein metabolites and metabolic disorders.
Pulmonary Function AssessmentIncreased levels of 3-HPMA are associated with reductions in FVC and FEV1, indicating a potential relationship between acrolein exposure and impaired respiratory function.
Synthesis of PharmaceuticalsN-Acetyl-S-(3-hydroxypropyl)cysteine is used in the synthesis of various pharmaceuticals and as an intermediate in chemical manufacturing processes.

Case Studies

  • Acrolein Exposure and Pulmonary Function in Chinese Adults: A study involving 3,279 Chinese adults from the Wuhan-Zhuhai cohort found significant inverse dose-response relationships between acrolein metabolites (including N-Acetyl-S-(3-hydroxypropyl)-L-cysteine) and pulmonary function. The study revealed that increased levels of 3-HPMA were associated with reductions in FVC and FEV1, suggesting a potential link between acrolein exposure and impaired respiratory function .
  • 1-Bromopropane Exposure in Workers: Research on workers in a 1-BP production facility showed a significant increase in globin S-propylcysteine adducts and urinary N-acetyl-S-propylcysteine with increasing 1-BP ambient exposure levels. This supports the potential of urinary N-acetyl-S-propylcysteine and globin S-propylcysteine adducts to serve as biomarkers of 1-BP exposure in humans .
  • Acrolein Metabolites, Diabetes, and Insulin Resistance: An investigation into the association of urinary acrolein metabolites, including N-acetyl-S-(3-hydroxypropyl)-L-cysteine (3-HPMA), and diabetes, as well as insulin resistance, revealed positive associations between 3-HPMA levels and diabetes indicators. The results suggest a need for further studies to fully understand the implications of acrolein with type 2 diabetes and insulin resistance .

Mechanism of Action

S-(3-Hydroxypropyl)cysteine exerts its effects primarily through its role in detoxification pathways. It reacts with acrolein and other electrophilic compounds to form less toxic conjugates that can be excreted from the body. The molecular targets include enzymes involved in the metabolism of VOCs, such as aldehyde dehydrogenase and aldo-keto reductase .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key distinctions between S-(3-Hydroxypropyl)cysteine and its analogs:

Compound Structural Variation Key Features Applications/Metabolic Role References
This compound Cysteine + 3-hydroxypropyl thioether - Mucolytic agent
- Acrolein/allyl compound metabolite
- Pharmaceutical (respiratory therapy)
- Biomarker for acrolein exposure
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) Acetylated derivative of this compound - Mercapturate metabolite
- Enhanced urinary excretion
- Biomarker for acrolein and allyl compound exposure (e.g., tobacco smoke, environmental toxins)
S-(3-Carboxypropyl)-L-cysteine Cysteine + 3-carboxypropyl thioether - Inhibits cystathionine γ-lyase
- Modulates hydrogen sulfide biosynthesis
- Research tool for studying H₂S signaling pathways
N-Acetyl-S-(3-amino-3-oxopropyl)cysteine (AAMA) Cysteine + 3-amino-3-oxopropyl thioether - Metabolite of acrylamide (neurotoxic industrial chemical) - Biomarker for acrylamide exposure in occupational settings
S-(3-Methoxy-3-oxopropyl)cysteine Cysteine + 3-methoxy-3-oxopropyl thioether - High hydrophilicity (XlogP: -0.4)
- Complex hydrogen bonding capacity
- Intermediate in organic synthesis

Metabolic Pathways and Toxicity

  • This compound: Formed via GSH conjugation with acrolein, followed by γ-glutamyltranspeptidase and dipeptidase cleavage. It is further acetylated to 3HPMA for excretion .
  • 3HPMA: As a terminal metabolite, it is non-reactive and serves as a stable biomarker for acrolein exposure in epidemiological studies .
  • AAMA: Derived from acrylamide metabolism via cytochrome P450, it correlates with neurotoxic and carcinogenic risks in humans .

Pharmacokinetics of this compound (Fudosteine)

  • Bioavailability : Rapid absorption in healthy volunteers, with peak plasma concentrations at 1.5 hours post-administration .
  • Mechanism : Reduces mucus production by inhibiting EGFR phosphorylation and suppressing MUC5AC gene expression in airway epithelial cells .

Biomarker Utility of Mercapturate Derivatives

  • 3HPMA : Detected in urine of smokers and workers exposed to acrolein, with levels correlating with cardiovascular disease risk in HIV+ populations .
  • AAMA : Urinary concentrations in factory workers exposed to acrylamide range from 50–200 µmol/mol creatinine, indicating chronic exposure .

Biological Activity

S-(3-Hydroxypropyl)cysteine, also referred to as N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3-HPMA), is a metabolite that has garnered attention due to its biological activity and potential implications in human health. This compound is primarily recognized as a biomarker for exposure to certain environmental pollutants, particularly acrolein, and has been studied for its role in various biological processes.

  • Chemical Formula : C₈H₁₅NO₄S
  • Molecular Weight : 221.27 g/mol
  • IUPAC Name : (2R)-2-[(1-hydroxyethylidene)amino]-3-[(3-hydroxypropyl)sulfanyl]propanoic acid

Biological Significance

This compound is involved in several biological activities, particularly as a product of the mercapturic acid pathway, which detoxifies electrophilic compounds. Its significance is highlighted in the following areas:

  • Detoxification : As a mercapturic acid, it plays a crucial role in the detoxification of harmful substances such as acrolein, a known environmental pollutant and potential carcinogen. The body conjugates acrolein to form this compound, facilitating its excretion through urine .
  • Biomarker for Exposure : Research has demonstrated that elevated levels of 3-HPMA in urine correlate with exposure to acrolein, making it a valuable biomarker for assessing environmental and occupational exposure to this toxicant .

Case Studies

  • Occupational Exposure Study :
    A study involving coke oven workers assessed urinary levels of various mercapturic acids, including 3-HPMA. Results indicated that concentrations of 3-HPMA were significantly higher than biological reference values in some individuals, suggesting acute exposure to acrolein in the workplace .
  • Background Exposure Analysis :
    Another study examined non-smoking individuals and found that those consuming heat-processed foods exhibited higher urinary excretions of 3-HPMA, indicating that dietary sources might contribute to background exposure levels of acrolein .

Table 1: Summary of Biological Activities and Research Findings on this compound

Study Type Findings Reference
Occupational ExposureHigher urinary levels of 3-HPMA in coke oven workers compared to controls.
Background ExposureIncreased urinary excretion of 3-HPMA linked to consumption of processed foods.
Hearing Loss AssociationSignificant associations between urinary levels of 3-HPMA and high-frequency hearing loss.

Q & A

Q. How is S-(3-Hydroxypropyl)cysteine identified and characterized in laboratory settings?

Methodological Answer:

  • Identification : Use CAS number 13189-98-5 and molecular formula C₆H₁₃NO₃S for initial verification. Confirm purity via melting point analysis (200–202°C, decomposition) and spectroscopic methods (e.g., NMR, IR) .
  • Physicochemical Properties : Key parameters include solubility in aqueous buffers, stability at -10°C under inert atmospheres, and boiling point (~354.5°C at 760 mmHg). These properties guide solvent selection and storage protocols .

Q. What are the recommended safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), full-body protective suits, and eye/face shields to avoid skin irritation (H315) and eye damage (H319) .
  • Storage : Store in tightly sealed containers under inert gas (e.g., argon) at -10°C to prevent degradation. Avoid exposure to moisture and ignition sources .
  • Emergency Measures : For spills, use absorbent materials (e.g., sand) and avoid drainage contamination. In case of inhalation, move to fresh air and seek medical attention .

Q. What synthetic routes are used to produce this compound?

Methodological Answer:

  • Synthesis : React L-cysteine with 3-bromo-1-propanol or 1,3-dibromopropane under alkaline conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use ion-exchange chromatography or reverse-phase HPLC to isolate the compound. Validate purity (>98%) via HPLC-MS .

Q. How is this compound quantified in biological samples?

Methodological Answer:

  • Analytical Techniques : Employ HPLC-MS with a C18 column (e.g., Newcrom B) for metabolite detection. Use deuterated internal standards (e.g., d₃-3HPMA) to improve accuracy .
  • Calibration : Prepare standard curves in relevant matrices (e.g., urine, plasma) to account for matrix effects .

Advanced Research Questions

Q. How does this compound function as a biomarker for toxicant exposure?

Methodological Answer:

  • Metabolic Pathways : In vivo, 1,3-dibromopropane is metabolized to this compound, which is acetylated to form 3HPMA, a biomarker for acrolein exposure. Track urinary 3HPMA using LC-MS/MS .
  • Study Design : Compare exposed vs. control cohorts (e.g., smokers vs. non-smokers). Use multivariate regression to adjust for confounders like diet or occupational exposure .

Q. What are the contradictory findings regarding its carcinogenic potential?

Methodological Answer:

  • Data Analysis : While 3HPMA is linked to urothelial carcinoma in smokers (OR = 2.1, p < 0.05), IARC and ACGIH have not classified this compound as carcinogenic. Address discrepancies by replicating studies in diverse populations and controlling for co-exposures (e.g., acrolein) .
  • Mechanistic Studies : Use in vitro models (e.g., human urothelial cells) to assess DNA adduct formation and oxidative stress markers (e.g., 8-OHdG) .

Q. How does this compound interact with enzymatic pathways?

Methodological Answer:

  • Enzyme Inhibition : Design assays to test inhibition of cystathionine γ-lyase (CSE), a hydrogen sulfide synthase. Use recombinant CSE and measure H₂S production via methylene blue spectrophotometry .
  • Kinetic Studies : Determine IC₅₀ values under varying pH and temperature conditions. Compare with structural analogs (e.g., S-carboxypropyl-cysteine) to identify critical functional groups .

Q. What advanced techniques elucidate its structural dynamics in polymer science?

Methodological Answer:

  • β-Coil Transitions : Study conformational changes in poly-(S-[(3-hydroxypropyl)carbamoylmethyl]-L-cysteine) using circular dichroism (CD) in hexafluoro-2-propanol/water mixtures. Monitor transitions at 218 nm (β-sheet) vs. 195 nm (random coil) .
  • NMR Analysis : Assign peaks for hydroxypropyl side chains using ¹³C NMR in D₂O. Correlate structural flexibility with solvent polarity .

Q. How can researchers resolve stability issues during long-term storage?

Methodological Answer:

  • Stability Testing : Store aliquots under varying conditions (-20°C vs. -80°C, inert vs. ambient atmosphere). Assess degradation via LC-MS every 6 months.
  • Contradictory Data : While reports stability at -10°C, some labs observe oxidation. Add antioxidants (e.g., BHT) or lyophilize samples to mitigate .

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